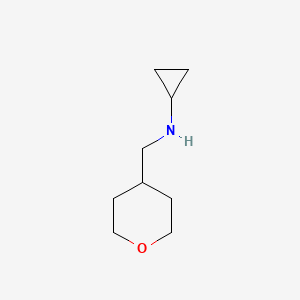

N-(oxan-4-ylmethyl)cyclopropanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(oxan-4-ylmethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-9(1)10-7-8-3-5-11-6-4-8/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEIRCQPYYEWEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911114-96-0 | |

| Record name | N-(oxan-4-ylmethyl)cyclopropanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

General Context of Amine Containing Compounds in Medicinal Chemistry

Amine functional groups are ubiquitous in pharmaceuticals and play a critical role in drug design and function. Their basicity allows for the formation of salts, which can improve a drug's solubility and stability. The nitrogen atom in an amine can also participate in hydrogen bonding and ionic interactions with biological targets such as enzymes and receptors, which is often crucial for a drug's mechanism of action.

Overview of Core Cyclopropanamine and Oxane Structural Motifs

Cyclopropanamine is a valuable structural unit in medicinal chemistry. The cyclopropane (B1198618) ring introduces conformational rigidity, which can help in optimizing the binding of a molecule to its biological target. This rigidity can also influence the metabolic stability of a compound. The cyclopropylamine (B47189) moiety is found in a number of biologically active compounds. researchgate.net

The oxane , or tetrahydropyran, ring is a heterocyclic motif frequently incorporated into drug candidates. Its presence can improve physicochemical properties such as solubility and metabolic stability. The oxane ring can also serve as a scaffold to orient other functional groups in a specific three-dimensional arrangement, facilitating interactions with biological targets.

Relevance to Contemporary Drug Discovery and Chemical Biology Programs

General Synthetic Strategies for Cyclopropanamines and Analogs

The synthesis of cyclopropylamines is a significant area of research due to their prevalence in biologically active compounds and their utility as versatile synthetic intermediates. nih.govacs.org The inherent ring strain of the cyclopropane moiety, combined with the electronic properties of the amine group, imparts unique chemical characteristics. nih.govacs.org The general approach to synthesizing N-substituted cyclopropanamines, such as this compound, involves two key stages: the formation of the cyclopropylamine (B47189) core and the subsequent attachment of the desired side chain.

Formation of the Cyclopropylamine Moiety

A variety of methods have been developed for the synthesis of the cyclopropylamine functional group, ranging from classical rearrangements to modern metal-catalyzed reactions. nih.govacs.org

Key synthetic methods include:

Rearrangement Reactions: The Curtius rearrangement of cyclopropanecarbonyl azide (B81097) is a widely used and reliable method for producing cyclopropylamine. nih.govacs.org Another approach involves a modified Hofmann reaction, which converts cyclopropanecarboxamide (B1202528) to the target amine. google.comgoogle.com

Cyclopropanation of Alkenes: This represents a major class of reactions for forming the three-membered ring.

Carbene/Carbenoid Addition: The reaction of alkenes with carbenes (like methylene (B1212753), H₂C:) or carbenoids is a fundamental method. libretexts.org The Simmons-Smith reaction, which utilizes a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple, is a classic and effective technique. nih.govacs.orgmasterorganicchemistry.com Dichlorocarbenes, generated in situ from chloroform, can also be used. libretexts.org

Metal-Catalyzed Reactions: Transition metal catalysts are often employed to react with diazo compounds and olefins, leading to the formation of cyclopropane rings. nih.govacs.org

Ring Closure Reactions: Michael-initiated ring-closure (MIRC) reactions provide a pathway to construct the cyclopropane ring by intramolecular nucleophilic attack. nih.govacs.org A process starting from γ-butyrolactone can also be used, proceeding through a 4-chlorobutyrate ester which is then cyclized. google.comgoogle.com

From Nitriles: The Kulinkovich-Szymoniak reaction, a titanium-mediated coupling of nitriles with Grignard reagents, offers a direct route to primary cyclopropylamines from readily available starting materials. nih.govorganic-chemistry.org

The choice of method often depends on the desired substitution pattern and the stereochemical requirements of the final product.

Introduction of the Oxane-4-ylmethyl Side Chain

Once the cyclopropylamine nucleus is formed, the oxane-4-ylmethyl group is introduced via N-alkylation. Two primary strategies are employed for this transformation:

Reductive Amination: This is a highly efficient and common method. It involves the reaction of cyclopropylamine with oxane-4-carbaldehyde. The initial reaction forms a transient imine or enamine intermediate, which is then reduced in situ to the final secondary amine. This one-pot procedure is favored for its simplicity and high yield.

Direct N-Alkylation: This method involves the reaction of cyclopropylamine with an oxane derivative bearing a leaving group on the methyl substituent, such as 4-(halomethyl)oxane or 4-(tosyloxymethyl)oxane. This is a classical SN2 substitution reaction where the amine acts as the nucleophile. The required electrophile can be synthesized from the corresponding alcohol, tetrahydropyran-4-methanol.

Directed Synthesis of this compound

A directed synthesis for this compound would logically employ one of the general strategies outlined above. A particularly effective route is the reductive amination of oxane-4-carbaldehyde with cyclopropylamine due to its high efficiency and the commercial availability of the starting materials.

Optimized Reaction Conditions and Reagent Selection

The success of the reductive amination pathway hinges on the appropriate selection of the reducing agent and reaction conditions. Mild hydride reagents are preferred as they selectively reduce the protonated iminium ion intermediate without affecting the aldehyde starting material.

Table 1: Reagents and Conditions for Reductive Amination

| Parameter | Selection | Rationale |

|---|---|---|

| Reducing Agent | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Mild and selective for imines/iminium ions in the presence of aldehydes. Does not require stringent pH control. |

| Sodium cyanoborohydride (NaBH₃CN) | Effective but toxic (releases HCN under acidic conditions). Requires careful pH control (pH 6-7) to favor iminium reduction. | |

| Solvent | Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (DCE) | Aprotic solvents that are compatible with the reagents and effectively dissolve the starting materials. |

| Tetrahydrofuran (THF) | Another common aprotic solvent for this transformation. | |

| Acid Catalyst | Acetic Acid (optional) | Can be added in catalytic amounts to facilitate iminium ion formation, especially with less reactive amines or aldehydes. |

| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures, avoiding the need for heating or cooling. |

The typical procedure involves stirring the cyclopropylamine, oxane-4-carbaldehyde, and sodium triacetoxyborohydride in a suitable solvent like DCM at room temperature until the reaction is complete, as monitored by techniques like TLC or LC-MS.

Purification Techniques for Research-Grade Compounds

Achieving high purity is essential for research applications. Following the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts.

A standard purification workflow includes:

Aqueous Workup: The reaction mixture is first quenched with an aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid and decompose the excess reducing agent. The product is then extracted into an organic solvent.

Chromatography: Flash column chromatography is the most common technique for purifying amine products. A silica (B1680970) gel stationary phase is used with a gradient of a polar solvent (like methanol (B129727) or a solution of ammonia (B1221849) in methanol) in a nonpolar solvent (like dichloromethane or ethyl acetate) to elute the product.

Distillation/Crystallization: If the product is a liquid, it may be further purified by distillation under reduced pressure. If it is a solid or can form a stable salt (e.g., a hydrochloride or oxalate (B1200264) salt), crystallization can be an excellent method for achieving high purity. For some cyclopropylamines, steam distillation has been noted as a viable purification method. google.com

Stereoselective Synthesis Approaches

While this compound itself is achiral, the synthesis of its chiral analogs (e.g., with substituents on the cyclopropane ring) requires stereoselective methods to control the three-dimensional arrangement of atoms. marquette.edu The development of asymmetric cyclopropanation reactions has been a major focus in organic synthesis.

Key approaches to stereocontrol include:

Substrate-Controlled Synthesis: A chiral center already present in the starting material (e.g., an allylic alcohol) can direct the stereochemical outcome of the cyclopropanation reaction. For instance, the hydroxyl group in a chiral allylic alcohol can direct the Simmons-Smith reagent to one face of the double bond, resulting in a diastereoselective cyclopropanation. marquette.eduelsevierpure.com

Reagent-Controlled Synthesis: This involves the use of a chiral reagent or catalyst to induce enantioselectivity.

Chiral Auxiliaries: A chiral auxiliary, such as Oppolzer's sultam, can be temporarily attached to the substrate. google.com The auxiliary then directs the cyclopropanation reaction to occur stereoselectively. Afterwards, the auxiliary is cleaved to yield the chiral product.

Asymmetric Catalysis: This is a highly efficient approach where a small amount of a chiral catalyst creates a large amount of an enantiomerically enriched product. Examples include the Charette asymmetric cyclopropanation elsevierpure.com and biocatalytic systems using engineered enzymes like myoglobin, which can catalyze cyclopropanation with exceptionally high diastereo- and enantioselectivity. nih.govrochester.edu

These stereoselective strategies are typically applied during the formation of the cyclopropane ring. The resulting enantiopure substituted cyclopropylamine can then be carried forward to the N-alkylation step to produce the final chiral target molecule.

Enantioselective and Diastereoselective Synthesis of Chiral Centers

While this compound itself is achiral, the introduction of substituents on either the oxane or cyclopropane rings can create one or more stereocenters. The controlled synthesis of a single enantiomer or diastereomer is a primary goal in modern synthetic chemistry. wikipedia.org Enantiomerically pure cyclopropane derivatives are significant building blocks in medicinal chemistry and are often accessed through diastereoselective ring-closure reactions or asymmetric cyclopropanation. nih.gov

A common approach involves the asymmetric cyclopropanation of alkenes. nih.gov For instance, an appropriately substituted alkene precursor could be subjected to catalytic asymmetric cyclopropanation to install a chiral cyclopropane ring. nih.gov Alternatively, stereocenters on the oxane ring can be established by starting with chiral building blocks, such as enantiopure substituted tetrahydropyrans, or by employing stereoselective reduction or alkylation of a ketone precursor. The synthesis of densely substituted, enantiomerically enriched cyclopropyl (B3062369) amines can be achieved through the diastereoselective nucleophilic substitution of chiral bromocyclopropanes, where the stereochemistry is controlled by an existing chiral center. nih.gov

Application of Chiral Auxiliaries or Catalysis Methods

To achieve high levels of stereocontrol, chemists frequently employ either chiral auxiliaries or asymmetric catalysis. wikipedia.orgnih.gov

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyoutube.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgyoutube.com In the synthesis of chiral amine-containing compounds, auxiliaries like Evans' oxazolidinones or Ellman's tert-butanesulfinamide are widely used. wikipedia.orgyale.edu For example, a chiral sulfinamide could be condensed with an aldehyde precursor of the oxane moiety, followed by diastereoselective addition of a cyclopropyl nucleophile and subsequent removal of the auxiliary to yield an enantiomerically enriched amine. yale.edu

Asymmetric Catalysis: This approach utilizes a chiral catalyst to create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. nih.gov This method is often more efficient than using stoichiometric chiral auxiliaries. sigmaaldrich.com For the synthesis of chiral cyclopropane structures, organocatalysis has proven effective. For example, cinchona alkaloid-derived catalysts can facilitate the asymmetric Michael-initiated ring-closure (MIRC) reactions to produce chiral cyclopropanes with high enantiomeric excess. nih.govresearchgate.net Similarly, transition metal catalysis, often involving rhodium or palladium complexes with chiral ligands, is a powerful tool for asymmetric cyclopropanation and other transformations. nih.govcapes.gov.br

Table 1: Comparison of Chiral Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to control stereoselectivity. wikipedia.org | Reliable, versatile, high diastereoselectivity often achievable. wikipedia.org | Requires additional steps for attachment and removal; stoichiometric use of the auxiliary. youtube.com |

| Asymmetric Catalysis | A substoichiometric amount of a chiral catalyst creates a chiral product from a prochiral substrate. nih.gov | Highly efficient (low catalyst loading), atom-economical. youtube.com | Catalyst development can be complex; may be sensitive to substrate and reaction conditions. nih.gov |

| Substrate Control | An existing stereocenter in the molecule directs the formation of a new stereocenter. nih.gov | Can be highly effective and predictable. | Requires a pre-existing chiral center in the starting material. |

Derivatization Strategies for Structural Modification and Lead Generation

Derivatization of a lead compound like this compound is a cornerstone of medicinal chemistry, aimed at creating a library of analogs to explore structure-activity relationships (SAR) and optimize pharmacological properties. iris-biotech.denih.gov The cyclopropyl ring itself is a valuable motif in drug design, known to enhance metabolic stability, binding affinity, and potency. iris-biotech.deacs.org

Introduction of Substituents onto the Oxane Ring System

Modifying the oxane ring can significantly impact a molecule's polarity, solubility, and interactions with biological targets. Strategies for introducing substituents onto the saturated oxane ring can be complex but offer access to novel chemical space. One approach is to begin the synthesis with an already substituted oxane precursor. Alternatively, modern C-H activation/functionalization techniques could potentially be employed to directly add substituents to the pre-formed ring, although this can be challenging due to the relative inertness of C-H bonds in such systems.

Modifications of the Cyclopropane Ring System

The cyclopropane ring offers a rigid scaffold that can be functionalized to fine-tune a compound's properties. iris-biotech.depsu.edu Bifunctional cyclopropane building blocks, containing reactive handles like esters or sulfides, can be synthesized and then elaborated through various chemical transformations. nih.gov For example, a cyclopropane ring bearing a carboxylic acid ester could be converted into a wide array of amides, or a sulfide (B99878) could be oxidized to a sulfoxide (B87167) or sulfone, altering the electronics and polarity of the molecule. nih.gov Researchers have developed methods to create cyclopropanes on a wide variety of molecules, transforming alkenes into cyclopropanes using radical chemistry, which is broadly applicable and avoids harsh reagents. psu.edu

N-Substitution Variations on the Amine Moiety

The secondary amine in this compound is a prime site for derivatization. Standard organic reactions such as N-alkylation, N-acylation, and N-sulfonylation can be used to introduce a wide variety of functional groups. These modifications can dramatically alter the compound's basicity (pKa), lipophilicity, and ability to form hydrogen bonds, which are critical for drug-receptor interactions. Kinetic resolution of racemic N-alkoxy amines via catalytic oxygenation has been shown to be a viable strategy for producing chiral amines, which can then be further functionalized through acylation, sulfonylation, and alkylation with high stereochemical fidelity. nih.gov

Palladium-Catalyzed Coupling Reactions in Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for creating C-C, C-N, and C-O bonds, making them highly valuable for synthesizing complex derivatives. rsc.orgrsc.org Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be used to attach aryl, heteroaryl, or other groups to various points on the molecular scaffold, provided a suitable handle (like a halide) is present. nih.govnih.gov For instance, if an analog of this compound were synthesized with a bromo-substituted oxane or cyclopropane ring, palladium catalysis could be used to couple a wide range of building blocks at that position. nih.gov These reactions are fundamental in modern drug discovery for rapidly generating molecular diversity. rsc.orgnih.gov

Table 2: Potential Derivatization Strategies

| Molecular Moiety | Derivatization Reaction | Potential New Functional Group |

|---|---|---|

| Oxane Ring | C-H Activation/Functionalization | Alkyl, Aryl, Halogen |

| Cyclopropane Ring | Amidation of an ester precursor nih.gov | Amides, Carboxylic Acids |

| Amine Moiety | N-Acylation nih.gov | Amides, Carbamates |

| Amine Moiety | Reductive Amination | Substituted Alkyl Groups |

| Aryl Halide Precursor | Suzuki Coupling nih.gov | Aryl, Heteroaryl |

| Aryl Halide Precursor | Buchwald-Hartwig Amination rsc.org | Substituted Amines |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound, providing detailed information about its atomic composition, connectivity, and the nature of its functional groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS allows for the determination of the compound's exact mass, which in turn enables the unambiguous confirmation of its molecular formula, C₉H₁₇NO.

In a typical HRMS analysis, the compound is ionized, commonly forming a protonated molecule [M+H]⁺ in positive ion mode. The experimentally measured m/z of this ion is then compared to the calculated exact mass for the proposed molecular formula. The extremely low mass error, typically in the parts-per-million (ppm) range, provides a high degree of confidence in the assigned formula.

Further structural information can be gleaned from tandem mass spectrometry (MS/MS) experiments. In these experiments, the [M+H]⁺ ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides valuable clues about the compound's structure. For instance, the fragmentation of this compound would be expected to show characteristic losses corresponding to the cyclopropyl and oxane moieties.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 156.1383 |

| [M+Na]⁺ | 178.1202 |

| [M+K]⁺ | 194.0942 |

| [M+NH₄]⁺ | 173.1648 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Framework Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are used to map out the proton and carbon skeletons of this compound, respectively.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct carbon signals would be expected in the spectrum, corresponding to each carbon atom in the molecule. The chemical shifts of these signals provide information about the type of carbon (e.g., CH, CH₂, CH₃) and its chemical environment.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further elucidate the structure by showing correlations between protons and carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclopropyl CH | ~2.1-2.4 | ~30-35 |

| Cyclopropyl CH₂ | ~0.3-0.8 | ~5-10 |

| Methylene Bridge CH₂ | ~2.5-2.8 | ~55-60 |

| Oxane CH (adjacent to O) | ~3.8-4.1 | ~65-70 |

| Oxane CH₂ (adjacent to O) | ~3.3-3.6 | ~65-70 |

| Oxane CH (C4) | ~1.5-1.8 | ~35-40 |

| Oxane CH₂ (C3, C5) | ~1.2-1.5 | ~30-35 |

| Amine NH | Broad, ~1.0-3.0 | - |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, the C-N bond, the C-O-C ether linkage in the oxane ring, and the C-H bonds of the aliphatic and cyclopropyl groups. The presence and position of these bands provide confirmatory evidence for the compound's functional group composition.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (secondary amine) | 3300-3500 | Medium to weak, broad |

| C-H Stretch (aliphatic) | 2850-3000 | Strong |

| C-N Stretch | 1020-1250 | Medium |

| C-O-C Stretch (ether) | 1070-1150 | Strong |

Chromatographic Purity and Separation Methodologies

Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers if it is chiral.

High-Performance Liquid Chromatography (HPLC) for Analytical Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a chemical compound. In HPLC, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. The components of the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times.

For the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol with a small amount of an acid or base modifier). The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single major peak with minimal impurities.

Chiral Chromatography for Enantiomeric Purity Determination

The structure of this compound does not inherently possess a chiral center. However, if the cyclopropane ring were to be substituted in a way that creates a stereocenter, or if the synthesis route could potentially lead to chiral isomers, chiral chromatography would be necessary to separate and quantify the enantiomers.

Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. This differential interaction leads to a separation of the enantiomers, allowing for the determination of the enantiomeric excess (ee) of the sample. Various types of CSPs are available, including those based on polysaccharides, proteins, and synthetic polymers. The choice of CSP and mobile phase is critical for achieving successful enantiomeric separation. synquestlabs.comresearchgate.net Should a synthesis of this compound result in a racemic mixture, the development of a suitable chiral chromatography method would be a key step in its characterization and in the isolation of the individual enantiomers for further study.

Investigation of Biological Activities and Mechanisms of Action

In Vitro Biological Screening Platforms

There is no specific information available in the public scientific literature regarding the use of in vitro biological screening platforms to assess the activity of N-(oxan-4-ylmethyl)cyclopropanamine.

Cell-Based Assays for Compound Activity Profiling

No published studies were identified that utilized cell-based assays to profile the activity of this compound.

Biochemical Assays for Molecular Target Interaction

There are no publicly available results from biochemical assays that detail the interaction of this compound with any specific molecular targets.

Structure-Activity Relationship (SAR) Studies

Due to the absence of primary research on the biological activity of this compound, there are no corresponding SAR studies available.

Elucidation of Key Pharmacophoric Elements

No information exists in the public domain that elucidates the key pharmacophoric elements of this compound.

Impact of Structural Modifications on Biological Potency and Selectivity

There are no published data on the impact of structural modifications to the this compound scaffold on biological potency or selectivity.

Computational Approaches to SAR Analysis

A search of the available literature did not yield any studies that have applied computational approaches to the SAR analysis of this compound.

Enzyme Inhibition and Modulatory Studies

Lysine-Specific Demethylase 1 (LSD1) Inhibition Research

This compound is integral to the structure of GSK2879552, an orally bioavailable and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in gene suppression by demethylating mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4). The inhibition of LSD1 by GSK2879552 is mechanism-based, leading to the inactivation of the enzyme. targetmol.comnih.gov This irreversible inhibition results in an enhancement of H3K4 methylation, which in turn increases the expression of tumor-suppressor genes. frontiersin.org

The mechanism of action involves the cyclopropylamine (B47189) moiety, a feature of a class of monoamine oxidase (MAO) inhibitors, which are mechanistically related to LSD1. This functionality allows for the targeted inactivation of LSD1. targetmol.com Research has shown that the inhibition of LSD1 by GSK2879552 leads to changes in the expression of neuroendocrine marker genes, which may contribute to the growth inhibition observed in cancer cells, particularly small cell lung carcinoma (SCLC). selleckchem.com The antitumor activity of GSK2879552 is linked to a pro-differentiation effect in cancer cells, similar to what has been observed in leukemia. targetmol.com Furthermore, the sensitivity of SCLC cell lines to GSK2879552 has been associated with a specific DNA hypomethylation signature, suggesting a potential predictive biomarker for its activity. targetmol.com

Kinase Inhibition Profiling (e.g., c-Met, EGFR, CDK2, Bcr-Abl)

Based on the available scientific literature, there is no specific data to suggest that this compound, as part of the GSK2879552 molecule, exhibits direct inhibitory activity against the kinases c-Met, EGFR, CDK2, or Bcr-Abl. While broad kinase selectivity panels are often used to assess the off-target effects of investigational drugs, the results of such screenings for GSK2879552 against these specific kinases are not publicly available. It is noteworthy that some vendor websites list these kinases as part of their screening panels, but this does not constitute evidence of inhibition by GSK2879552. medchemexpress.comnih.gov

Kallikrein Inhibition Studies

There is no scientific evidence available in the public domain to indicate that this compound or its derivative GSK2879552 has been investigated for or possesses inhibitory activity against kallikrein enzymes. Studies on kallikrein inhibitors have focused on different chemical scaffolds and biological entities. researchgate.net

Equilibrative Nucleoside Transporter (ENT) Inhibition

Currently, there is no published research or data to suggest that this compound or GSK2879552 acts as an inhibitor of equilibrative nucleoside transporters (ENTs).

Ligand-Target Interaction Analysis

Binding Affinity Determination Methodologies (e.g., Kᵢ, IC₅₀)

The binding affinity of GSK2879552 for its primary target, LSD1, has been determined using standard biochemical assays. The apparent inhibition constant (Kᵢapp) and the half-maximal inhibitory concentration (IC₅₀) are key parameters used to quantify its potency.

The Kᵢapp for GSK2879552 as an irreversible inhibitor of LSD1 has been reported to be 1.7 μM. The IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by half, has also been determined. One study reported an IC₅₀ of 24 nM for GSK2879552 against LSD1. Another source provides an IC50 value of approximately 20 nM. These values underscore the high potency of GSK2879552 as an LSD1 inhibitor.

Binding Affinity of GSK2879552 for LSD1

| Parameter | Value | Enzyme | Reference |

|---|---|---|---|

| Kᵢapp | 1.7 μM | LSD1 | |

| IC₅₀ | 24 nM | LSD1 | |

| IC₅₀ | ~20 nM | LSD1 |

Mechanistic Studies of Molecular Recognition

The inhibitory action of this compound on LSD1 is predicated on its ability to be recognized by and bind to the active site of the enzyme. The molecular recognition process is a highly specific interaction, driven by a combination of factors including the three-dimensional shape of the inhibitor and the chemical environment of the enzyme's binding pocket.

The core structure of this compound, featuring a cyclopropane (B1198618) ring, is a key pharmacophore that mimics the endogenous substrate of LSD1. This structural similarity allows the compound to access the active site. Once positioned, the various functional groups of the molecule can form a network of non-covalent interactions with the amino acid residues lining the binding pocket. These interactions, which may include hydrogen bonds, hydrophobic interactions, and van der Waals forces, collectively contribute to the stability of the enzyme-inhibitor complex and, consequently, the potency of the inhibition.

Research into related cyclopropanamine derivatives that target LSD1 has shown that the mechanism of inhibition can be covalent in nature. nih.gov These inhibitors can form a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor essential for the catalytic activity of LSD1. nih.gov This irreversible binding effectively inactivates the enzyme. Given the structural similarities, it is plausible that this compound also functions as a mechanism-based inactivator of LSD1.

Nuclear Magnetic Resonance (NMR) Techniques for Ligand-Protein Interaction

To experimentally probe the binding of this compound to LSD1 at an atomic level, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. unl.pt Several NMR techniques are particularly well-suited for characterizing ligand-protein interactions, providing detailed information on binding epitopes, affinities, and the structural consequences of binding. unl.pt

Saturation-Transfer Difference (STD) NMR

Saturation-Transfer Difference (STD) NMR is a powerful ligand-based NMR method used to identify the binding epitope of a ligand and to screen for binding. researchgate.netnih.govnih.gov In this experiment, a selective saturation of the protein's resonances is applied. This saturation is then transferred to a bound ligand through spin diffusion. researchgate.net When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in the intensity of its signals in the NMR spectrum. researchgate.net By comparing the spectra with and without protein saturation, a difference spectrum is obtained, which exclusively shows the signals of the bound ligand.

The protons of the ligand in closest proximity to the protein receive the most saturation and thus exhibit the strongest signals in the STD spectrum. researchgate.net This allows for the mapping of the binding epitope of this compound, revealing which parts of the molecule are most intimately involved in the interaction with LSD1.

Table 1: Illustrative STD NMR Data for this compound Binding to LSD1

| Protons of this compound | Relative STD Enhancement (%) | Interpretation |

| Cyclopropyl (B3062369) H | 100 | Strong interaction with the protein surface |

| Methylene (B1212753) bridge H | 85 | In close proximity to the protein |

| Oxane ring H (axial) | 60 | Moderate interaction with the protein |

| Oxane ring H (equatorial) | 45 | Weaker interaction, more solvent-exposed |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on the principles of STD NMR.

Chemical-Shift Perturbation (CSP) NMR

Chemical-Shift Perturbation (CSP) NMR, also known as chemical shift mapping, is a protein-observed NMR technique that provides information on the location of the binding site on the protein and the affinity of the interaction. nih.govnih.gov This method requires an isotopically labeled protein (typically with ¹⁵N or ¹³C). A series of two-dimensional NMR spectra, most commonly ¹H-¹⁵N HSQC spectra, are recorded as the ligand is titrated into the protein sample. sigmaaldrich.com

Upon binding of this compound, the chemical environment of the amino acid residues in the binding site of LSD1 is altered, leading to changes in their corresponding NMR chemical shifts. nih.gov By monitoring these chemical shift perturbations, the residues that constitute the binding pocket can be identified. sigmaaldrich.com The magnitude of the chemical shift changes can also be used to determine the dissociation constant (Kd) of the enzyme-inhibitor complex, providing a quantitative measure of binding affinity. nih.gov

Table 2: Representative Chemical Shift Perturbation Data for LSD1 upon Binding to this compound

| LSD1 Residue | Chemical Shift Change (ppm) | Location |

| Val333 | 0.25 | Active Site |

| His564 | 0.21 | Active Site |

| Trp751 | 0.18 | Active Site |

| Met770 | 0.05 | Distal to Active Site |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on the principles of CSP NMR.

Computational Approaches in Drug Design and Discovery

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations provide a dynamic, atomic-level view of molecular systems, enabling researchers to understand the structural and energetic properties of drug candidates like N-(oxan-4-ylmethyl)cyclopropanamine. These simulations are fundamental to characterizing the molecule's behavior and its interactions with biological macromolecules.

Conformational Analysis of this compound

The biological function of a molecule is intrinsically tied to its three-dimensional shape and flexibility. Conformational analysis of this compound is a critical first step in understanding how it interacts with its biological target. This process involves identifying the molecule's stable, low-energy conformations, as these are the most likely to be biologically active. The inherent flexibility of the oxane ring, which can adopt various chair and boat conformations, combined with the rotational freedom of the cyclopropylamine (B47189) and methylene (B1212753) linker, results in a complex conformational landscape. Advanced computational techniques, such as quantum mechanics calculations and molecular mechanics force fields, are employed to explore this landscape and determine the relative energies and populations of different conformers.

Key Torsional Angles in this compound

| Dihedral Angle | Description |

|---|---|

| O-C1-C2-C3 | Defines the puckering of the oxane ring. |

| C4-C5-N-C6 | Describes the orientation of the cyclopropyl (B3062369) group relative to the linker. |

Protein-Ligand Docking Studies to Predict Binding Modes

Protein-ligand docking is a computational method used to predict the binding orientation and affinity of a small molecule within the active site of a target protein. For this compound, docking studies are instrumental in generating hypotheses about its binding mode. These simulations can identify crucial intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the protein-ligand complex. The accuracy of these predictions is highly dependent on the quality of the experimentally determined protein structure (often from X-ray crystallography or cryo-EM) and the sophistication of the scoring function used to evaluate and rank the predicted binding poses.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These predictive models are invaluable for forecasting the activity of novel compounds and for guiding the systematic optimization of lead candidates.

Development of Predictive Models for Analog Design

The development of a robust QSAR model for analogs of this compound involves several key steps. First, a dataset of structurally related compounds with experimentally measured biological activities is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode various physicochemical properties, such as size, shape, electronic distribution, and hydrophobicity. Using statistical methods like multiple linear regression, partial least squares, or more advanced machine learning algorithms, a mathematical model is then built to correlate these descriptors with the observed biological activity.

Application in Lead Optimization and Virtual Screening

A validated QSAR model serves as a powerful predictive tool in drug discovery. In lead optimization, the model can be used to predict how specific structural modifications to this compound might impact its biological activity, thereby prioritizing the synthesis of the most promising analogs. In virtual screening, the QSAR model can be used to rapidly screen large virtual libraries of compounds, identifying those with a high predicted probability of being active. This significantly narrows down the number of compounds that require synthesis and experimental testing, thereby accelerating the discovery process.

Structure-Based Drug Design (SBDD) Principles

Structure-based drug design leverages the three-dimensional structural information of a biological target to design new drug molecules. This approach is most effective when a high-resolution structure of the target protein, particularly in complex with a ligand, is available. The SBDD process is typically iterative. It begins with the computational design of a compound predicted to bind with high affinity and selectivity to the target. This compound is then synthesized and its biological activity and binding mode are experimentally validated. The structural information obtained from these experiments, such as a co-crystal structure, provides crucial insights that are fed back into the next cycle of computational design to further refine and improve the compound's properties. For this compound, SBDD principles can be applied to rationally design analogs with an optimized fit to the target's binding site, leading to enhanced potency and selectivity.

Fragment-Based Drug Design (FBDD) Strategies

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient methodology in the discovery of novel lead compounds for drug development. wikipedia.orgpharmafeatures.com This approach contrasts with traditional high-throughput screening (HTS) by utilizing libraries of small, low-molecular-weight chemical fragments (typically < 300 Da). wikipedia.orgnih.gov These fragments are screened for weak binding affinity to a biological target, and promising hits are then optimized and grown into more potent, drug-like molecules. nih.govnih.gov The core principle of FBDD lies in the idea that the sum of the binding energies of individual fragments can be harnessed to construct a high-affinity ligand. wikipedia.org

While direct research findings on the application of the specific compound This compound in FBDD are not extensively documented in publicly available literature, its structural components—the cyclopropylamine and the oxan-4-ylmethyl moieties—represent key features that are of significant interest in fragment-based approaches. The potential utility of this compound in FBDD can be inferred by examining the roles its constituent fragments play in medicinal chemistry.

The chemical properties of This compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO | uni.lu |

| Molecular Weight | 155.24 g/mol | uni.lu |

| SMILES | C1CC1NCC2CCOCC2 | uni.lu |

| InChIKey | SFEIRCQPYYEWEJ-UHFFFAOYSA-N | uni.lu |

| XlogP (predicted) | 0.9 | uni.lu |

The "Rule of Three" is a common guideline in FBDD for the selection of suitable fragments, suggesting a molecular weight under 300 Da, a ClogP less than 3, and fewer than three hydrogen bond donors and acceptors. wikipedia.orgThis compound , with its low molecular weight and predicted lipophilicity, aligns well with the initial characteristics of a viable fragment.

The Cyclopropyl Fragment in FBDD:

The cyclopropyl group is a highly valued fragment in drug design due to its unique conformational and electronic properties. researchgate.netnih.gov Its rigid, three-dimensional structure can help in locking in a specific conformation, which can be entropically favorable for binding to a target protein. nih.gov The cyclopropane (B1198618) ring is known to enhance metabolic stability, improve potency, and increase brain permeability in drug candidates. nih.gov In the context of FBDD, a cyclopropyl-containing fragment can serve as a rigid scaffold to which other functional groups can be added to explore the binding pocket of a target. nih.govresearchgate.net For instance, the discovery of novel and highly selective cyclopropane-based ALK inhibitors has been achieved through fragment-assisted, structure-based drug design. researchgate.net

The Oxane Fragment in FBDD:

The oxane (tetrahydropyran) ring is another important structural motif in medicinal chemistry. Its saturated, non-planar structure provides three-dimensionality, moving away from the flat, aromatic structures that have traditionally dominated fragment libraries. broadinstitute.org This sp³-rich feature is increasingly sought after in FBDD to access new chemical space and improve the physicochemical properties of lead compounds, such as solubility. broadinstitute.org The oxygen atom in the oxane ring can also act as a hydrogen bond acceptor, providing a key interaction point with a biological target.

Hypothetical FBDD Strategy Involving this compound:

A hypothetical FBDD campaign could identify either the cyclopropylamine or the oxan-4-ylmethyl portion of This compound as an initial hit. Through biophysical screening techniques such as Nuclear Magnetic Resonance (NMR) or Surface Plasmon Resonance (SPR), the weak binding of one of these fragments to a target protein could be detected. nih.gov

If the cyclopropylamine fragment were the initial hit, medicinal chemists could then "grow" the fragment by adding substituents to the amine to explore the binding site further. Conversely, if the oxan-4-ylmethyl fragment showed initial binding, the oxane ring would serve as an anchor, and modifications could be made to the methylamine (B109427) portion to enhance affinity and selectivity. The combination of these two fragments in a single molecule, as seen in This compound , represents a potential pre-linked fragment that could show higher initial affinity than either fragment alone.

In Vitro Metabolic Pathway Studies

Identification of In Vitro Metabolites of N-(oxan-4-ylmethyl)cyclopropanamine

There is no publicly available research that has identified the in vitro metabolites of this compound.

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Detection

While liquid chromatography-mass spectrometry (LC-MS) is the standard and powerful technique for detecting and identifying drug metabolites in biological matrices, no published studies have applied this method to the in vitro metabolism of this compound. nih.govresearchgate.net LC-MS allows for the separation of complex mixtures and the sensitive detection and structural elucidation of metabolites. nih.gov The process typically involves incubating the parent compound with liver fractions, followed by analysis of the resulting mixture by LC-MS to identify new molecular species corresponding to potential metabolites. researchgate.net

Structural Characterization of Biotransformation Products

Without experimental data, the structural characterization of the biotransformation products of this compound remains purely speculative. Generally, for compounds containing a cyclopropylamine (B47189) moiety, metabolic pathways can include N-dealkylation or oxidation of the cyclopropyl (B3062369) or oxane rings. nih.gov However, without specific LC-MS/MS data for this compound, the exact structures of its metabolites are unknown.

Characterization of Metabolizing Enzymes in Vitro

No studies have been published that characterize the specific enzymes involved in the metabolism of this compound.

Cytochrome P450 (CYP) Enzyme Involvement

The cytochrome P450 (CYP) superfamily of enzymes is a primary driver of Phase I metabolism for a vast array of compounds. nih.govku.edu Different CYP isoforms exhibit substrate specificity. For cyclopropylamine-containing structures, CYP enzymes are known to be involved in oxidative metabolism. nih.govnih.gov However, the specific CYP isoforms (e.g., CYP3A4, CYP2D6, etc.) that might metabolize this compound have not been identified.

UDP-Glucuronosyltransferase (UGT) Enzyme Contributions

UDP-glucuronosyltransferases (UGTs) are key Phase II enzymes that conjugate glucuronic acid to various functional groups, increasing water solubility and facilitating excretion. nih.govebmconsult.comxenotech.com Potential sites for glucuronidation on this compound could exist if Phase I metabolism introduces a hydroxyl group. However, no research has confirmed the involvement of UGT enzymes in the metabolic pathway of this specific compound.

Other Enzyme Systems in Hepatic Preparations (e.g., Liver Microsomes, S9 fractions)

In vitro metabolism studies commonly employ subcellular fractions of the liver, such as liver microsomes and S9 fractions. nih.govthermofisher.combioivt.com Microsomes are rich in CYP enzymes and are used to study Phase I metabolism. thermofisher.com S9 fractions contain both microsomal and cytosolic enzymes, including UGTs and sulfotransferases, thus providing a more comprehensive picture of both Phase I and Phase II metabolism. nih.govbioivt.commdpi.com While these would be the standard systems to test the metabolism of this compound, no such studies have been reported.

Reaction Phenotyping and Metabolite Profiling in In Vitro Systems

It is important to note that as of the current date, no specific studies on the in vitro metabolism of this compound have been published in peer-reviewed literature. Therefore, the following section presents a putative metabolic pathway based on established principles of drug metabolism and data from structurally related compounds. The proposed pathways are intended to guide future research.

The metabolic fate of a xenobiotic is determined by its chemical structure. This compound possesses several functional groups amenable to metabolic transformation, primarily the secondary amine, the cyclopropyl ring, and the oxane (tetrahydropyran) ring. The principal enzymes anticipated to catalyze its metabolism are the Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) systems. nih.govoptibrium.com

Putative Metabolic Pathways

The metabolism of this compound is likely to proceed through several key oxidative reactions:

N-Oxygenation: The secondary amine is a prime target for oxidation. FMOs, particularly FMO1 and FMO3 which are abundant in the liver, are highly efficient at oxidizing nucleophilic nitrogen atoms to form hydroxylamines (M1). optibrium.comoptibrium.com Further oxidation of the hydroxylamine, potentially mediated by either FMOs or CYPs, could yield a nitrone metabolite (M2). ucl.ac.uk

Oxidative N-Dealkylation: CYP enzymes are well-known to catalyze the N-dealkylation of secondary amines. ucl.ac.uk This can occur through two potential routes for this compound:

De-cyclopropylation: This pathway involves the removal of the cyclopropyl group to yield 1-(oxan-4-yl)methanamine (M3).

Dealkylation of the oxane moiety: This would involve cleavage of the bond between the nitrogen and the methylene (B1212753) bridge, resulting in cyclopropanamine (M4) and oxan-4-carbaldehyde (M5). The aldehyde (M5) would likely be further oxidized to the corresponding carboxylic acid (M6) by enzymes such as aldehyde dehydrogenase.

Hydroxylation of the Oxane Ring: The saturated heterocyclic oxane ring is susceptible to CYP-mediated hydroxylation. nih.gov Oxidation could occur at positions C-2, C-3, or C-4 relative to the oxygen atom, leading to the formation of various monohydroxylated isomers (M7).

Oxidation of the Cyclopropyl Group: While cyclopropyl groups are often incorporated into drug candidates to improve metabolic stability due to their high C-H bond dissociation energy, they are not entirely inert. nih.gov CYP-mediated oxidation can occur, sometimes leading to ring-opening and the formation of reactive intermediates. This could result in a hydroxylated cyclopropyl derivative (M8).

Reaction Phenotyping

To identify the specific enzymes responsible for these metabolic transformations, a series of in vitro experiments using various test systems would be required. springernature.combioivt.com The standard approach for reaction phenotyping involves two main strategies. nih.govyoutube.com

Recombinant Enzymes: The compound would be incubated individually with a panel of recombinant human enzymes, typically the major hepatic CYPs (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) and FMOs (e.g., FMO1, FMO3). nih.gov The rate of disappearance of the parent compound or the rate of formation of specific metabolites, quantified by LC-MS/MS, would indicate which enzymes are capable of metabolizing the drug. nih.gov

Chemical Inhibition in Human Liver Microsomes (HLM): To confirm the findings from recombinant enzymes and assess the contribution of each enzyme in a more complex biological matrix, incubations are performed with pooled HLM in the presence and absence of specific chemical inhibitors for each major CYP isoform. nih.gov A significant reduction in the rate of metabolism in the presence of a specific inhibitor points to the importance of that enzyme in the compound's clearance.

Based on the metabolism of similar structures, it is plausible that major CYP isoforms like CYP3A4 and CYP2D6, along with FMO3, would be significantly involved.

Metabolite Profiling

Metabolite profiling aims to identify the chemical structures of metabolites formed in in vitro systems like human hepatocytes or liver microsomes. sciex.com Following incubation, samples are analyzed using high-resolution mass spectrometry (HRMS) to detect and subsequently identify the chemical structures of potential metabolites based on their accurate mass and fragmentation patterns. frontiersin.org The table below outlines the putative metabolites of this compound.

Table 1: Putative In Vitro Metabolite Profile of this compound

This table is interactive. You can sort the data by clicking on the column headers.

| Metabolite ID | Proposed Structure | Metabolic Reaction | Putative Enzyme(s) |

| M1 | N-hydroxy-N-(oxan-4-ylmethyl)cyclopropanamine | N-Oxidation | FMO1, FMO3, CYPs |

| M2 | N-(oxan-4-ylmethyl)cyclopropan-1-imine oxide (Nitrone) | N-Oxidation (of M1) | CYPs, FMOs |

| M3 | 1-(Oxan-4-yl)methanamine | N-Decyclopropylation | CYPs (e.g., CYP3A4, CYP2D6) |

| M4 | Cyclopropanamine | N-Dealkylation (Oxane moiety) | CYPs |

| M5 | Oxan-4-carbaldehyde | N-Dealkylation (Oxane moiety) | CYPs |

| M6 | Oxan-4-carboxylic acid | Aldehyde Oxidation (of M5) | ALDH |

| M7 | N-((hydroxyoxan-4-yl)methyl)cyclopropanamine | C-Hydroxylation | CYPs (e.g., CYP3A4, CYP2C9) |

| M8 | 1-((Oxan-4-yl)methylamino)cyclopropan-1-ol | C-Hydroxylation | CYPs |

Perspectives and Future Directions in N Oxan 4 Ylmethyl Cyclopropanamine Research

Emerging Research Areas and Potential Applications in Chemical Biology

The N-(oxan-4-ylmethyl)cyclopropanamine scaffold is a promising candidate for the development of novel chemical probes to investigate biological systems. Chemical probes are selective small molecules that facilitate the study of protein function and are instrumental in the initial stages of drug discovery. nih.gov The cyclopropylamine (B47189) group, in particular, is known to act as a mechanism-based inhibitor for a variety of enzymes, including monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1). nih.govnih.gov This inhibitory action often involves the formation of a covalent adduct with the enzyme's flavin cofactor, leading to irreversible inactivation. nih.gov

Future research could focus on leveraging this reactivity to design probes for identifying new enzyme targets. By incorporating reporter tags or photoaffinity labels into the this compound structure, researchers could potentially isolate and identify novel proteins that interact with this chemotype. The oxane ring offers a synthetically tractable position for the attachment of such functionalities without significantly altering the core pharmacophore responsible for enzyme inhibition.

Furthermore, the oxane moiety can serve as a bioisostere for a cyclohexane ring, a common component in many bioactive molecules. pharmablock.com This substitution can lead to improved physicochemical properties, such as enhanced aqueous solubility and better metabolic stability, which are critical for the development of effective in vivo probes and potential therapeutic leads. pharmablock.com The exploration of this compound and its derivatives as probes for enzyme systems implicated in neurological disorders and cancer, where MAO and LSD1 play significant roles, represents a particularly promising avenue of investigation. nih.govnih.gov

Table 1: Potential Applications of this compound in Chemical Biology

| Application Area | Rationale | Potential Impact |

| Enzyme Inhibitor Screening | The cyclopropylamine moiety is a known inhibitor of flavin-dependent enzymes. | Discovery of novel therapeutic targets for diseases such as cancer and depression. nih.govnih.gov |

| Chemical Probe Development | The oxane ring provides a site for conjugation of reporter molecules (e.g., fluorophores, biotin). | Elucidation of biological pathways and mechanisms of drug action. |

| Bioisosteric Replacement Studies | The oxane can replace less favorable cyclic systems to improve drug-like properties. | Development of compounds with enhanced pharmacokinetic profiles. pharmablock.com |

Challenges in Rational Design and Development of Analogs

The rational design of analogs of this compound is accompanied by several significant challenges that stem from the inherent chemical and structural properties of its components. A primary hurdle lies in predicting and controlling the structure-activity relationship (SAR) of new derivatives. researchgate.netrsc.orgnih.gov The conformational flexibility of the oxane ring and the rotational freedom around the bond connecting it to the cyclopropylamine moiety introduce a high degree of complexity. nih.govlumenlearning.comchemistrysteps.com The orientation of the substituent on the cyclopropane (B1198618) ring can also dramatically influence biological activity. nih.gov

Another key challenge is the metabolic liability of the cyclopropylamine ring. This group can undergo cytochrome P450-mediated oxidation, which can lead to ring-opening and the formation of reactive metabolites. hyphadiscovery.com This bioactivation can result in off-target toxicity and complicates the development of safe and effective therapeutic agents. hyphadiscovery.com Therefore, a crucial aspect of analog design will be to modulate the metabolic stability of the cyclopropylamine group without compromising its desired biological activity.

The synthesis of analogs with precise stereochemical control presents a further obstacle. The biological activity of chiral molecules is often dependent on their stereochemistry, and the synthesis of enantiomerically pure cyclopropane derivatives can be challenging. nih.gov Developing scalable and efficient synthetic routes to access a diverse range of stereochemically defined analogs of this compound will be essential for systematic SAR studies.

Table 2: Key Challenges in the Design of this compound Analogs

| Challenge | Description | Potential Mitigation Strategies |

| Complex Structure-Activity Relationship (SAR) | The conformational flexibility and multiple stereocenters make predicting the biological activity of analogs difficult. researchgate.netrsc.orgnih.gov | Integration of computational modeling and advanced structural analysis to understand conformational preferences. nih.gov |

| Metabolic Instability | The cyclopropylamine moiety is susceptible to oxidative metabolism, potentially leading to reactive intermediates. hyphadiscovery.com | Introduction of metabolic blocking groups or bioisosteric replacement of the cyclopropylamine. cambridgemedchemconsulting.comdrughunter.com |

| Stereocontrolled Synthesis | The synthesis of specific stereoisomers can be complex and low-yielding. | Development of novel asymmetric synthetic methodologies for cyclopropanation and amine derivatization. |

Integration of Advanced Methodologies for Comprehensive Characterization

To overcome the challenges in the development of this compound analogs and to fully elucidate their potential, the integration of advanced analytical and computational methodologies is indispensable. A thorough understanding of the three-dimensional structure and conformational dynamics of these molecules is crucial for rational design.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide valuable insights into the spatial proximity of atoms and help determine the preferred conformations in solution. ipb.ptsemanticscholar.orgresearchgate.networdpress.com For complex heterocyclic systems, these advanced NMR methods are essential for unambiguous stereochemical assignments. ipb.ptsemanticscholar.orgresearchgate.net

Computational Modeling will play a pivotal role in predicting the binding modes of this compound analogs with their biological targets. nih.govmit.edu Molecular docking and molecular dynamics simulations can help to rationalize observed SAR and guide the design of new compounds with improved affinity and selectivity. nih.govnih.gov Furthermore, quantum mechanical calculations can be employed to study the electronic properties of the cyclopropylamine ring and to better understand its reactivity and metabolic fate. nih.gov

The combination of these advanced methodologies will enable a more comprehensive characterization of this compound and its derivatives, thereby accelerating their development as valuable tools for chemical biology and as potential starting points for new therapeutic agents.

Table 3: Advanced Methodologies for Characterization

| Methodology | Application | Expected Outcome |

| 2D NMR Spectroscopy (e.g., NOESY, ROESY) | Determination of solution-state conformation and stereochemistry. wordpress.com | A detailed understanding of the 3D structure and its influence on biological activity. |

| Molecular Docking and Dynamics | Prediction of binding poses and interactions with target proteins. nih.gov | Rationalization of SAR and guidance for the design of more potent and selective analogs. nih.gov |

| Quantum Mechanics (QM) Calculations | Investigation of electronic structure, reactivity, and metabolic pathways. nih.gov | Insights into the mechanism of action and potential for bioactivation. |

Q & A

Q. Basic Research Focus

- 13C NMR : Distinct cyclopropane ring signals appear at δ 10–15 ppm. Aromatic protons in substituted derivatives (e.g., N-(quinolin-4-ylmethyl)cyclopropanamine) show downfield shifts due to electron-withdrawing effects .

- HRMS : Exact mass analysis (e.g., observed m/z 299.1507 vs. calculated 299.1503 for C₁₆H₁₉N₄O₂) confirms molecular formula integrity .

- Validation : Cross-referencing with analogs (e.g., N-(4-methylbenzyl)cyclopropanamine) via GC-FID spectra ensures consistency in retention times and peak purity .

What experimental design strategies address contradictions in cyclopropane ring stability under varying pH conditions?

Advanced Research Focus

Conflicting data on cyclopropane ring stability (e.g., resistance vs. ring-opening in acidic media) require systematic studies:

- Kinetic profiling : Monitor degradation rates via HPLC or NMR under controlled pH (e.g., 1–13) and temperatures.

- Computational modeling : Density functional theory (DFT) calculations predict transition states for ring-opening pathways .

- Comparative analogs : Use structurally similar compounds (e.g., N-(2,3-dimethylbenzyl)cyclopropanamine) to isolate electronic or steric effects .

How can researchers validate the biological activity of this compound in DNA packaging studies?

Advanced Research Focus

While direct evidence is limited, related cyclopropanamine derivatives (e.g., N-(2,3-dimethylbenzyl)cyclopropanamine hydrochloride) show applications in gene expression modulation . Methodological steps include:

- In vitro assays : Electrophoretic mobility shift assays (EMSAs) to assess DNA binding affinity.

- Cell-based models : Transfection efficiency studies using luciferase reporters in mammalian cells.

- Control experiments : Compare with known DNA-intercalating agents (e.g., ethidium bromide) to rule out nonspecific effects.

What analytical workflows ensure purity and reproducibility in this compound synthesis?

Q. Basic Research Focus

- Purity assessment : Combine HPLC (UV detection at λmax ~255 nm) with mass spectrometry to detect trace impurities .

- Batch consistency : Use standardized protocols for solvent removal (e.g., rotary evaporation under reduced pressure) and drying (vacuum desiccation).

- Reference standards : Compare with commercially available analogs (e.g., N-[(3-nitrophenyl)methyl]cyclopropanamine) for spectral alignment .

How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

Q. Advanced Research Focus

- Steric effects : Bulky substituents on the oxane ring hinder nucleophilic attack at the cyclopropane moiety.

- Electronic effects : Electron-withdrawing groups (e.g., nitro substituents) increase electrophilicity, as observed in analogs like N-[(3-nitrophenyl)methyl]cyclopropanamine .

- Mechanistic probes : Isotopic labeling (e.g., ¹⁵N or ²H) tracks reaction pathways in kinetic isotope effect (KIE) studies.

What safety protocols are critical for handling this compound in laboratory settings?

Q. Basic Research Focus

- PPE requirements : Nitrile gloves, chemical safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste via authorized facilities .

How can researchers resolve discrepancies in cyclopropane ring strain measurements across different studies?

Q. Advanced Research Focus

- X-ray crystallography : Compare bond lengths/angles with reported values (e.g., cyclopropane C-C bonds ~1.51 Å) .

- Thermodynamic analysis : Differential scanning calorimetry (DSC) quantifies strain energy via heat of combustion measurements.

- Collaborative validation : Share raw data (e.g., crystallographic files) through open-access platforms to reconcile inconsistencies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.